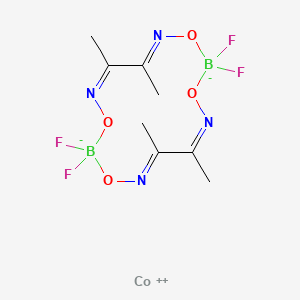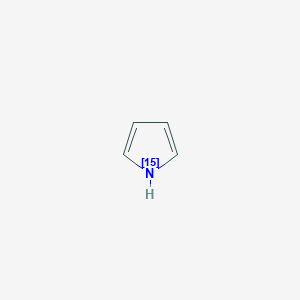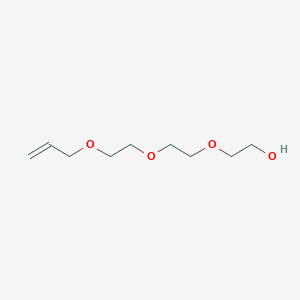
N,N',N"",N""'-(Tetrafluorodiborato)bis[mu-(2,3-butanedionedioximato)]cobalt(II)
Vue d'ensemble
Description
“N,N’,N",N"'-(Tetrafluorodiborato)bis[mu-(2,3-butanedionedioximato)]cobalt(II)” is a chemical compound with the CAS number 26220-72-4 . It is also known by its Chinese name "N,N’,N“,N”'- (四氟硼酸盐)双 [μ- (2,3-丁二酮肟)]合钴 (II)" .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 384.76 g/mol . Unfortunately, other physical and chemical properties like density, melting point, and boiling point were not found in the search results .Applications De Recherche Scientifique
Green Synthesis and Biomedical Applications
Cobalt and cobalt oxide nanoparticles, synthesized through green fabrication methods, show promise in biomedical applications due to their antioxidant, antimicrobial, anticancer, and other therapeutic properties. These nanoparticles are also utilized in technological applications like lithium-ion batteries and environmental remediation (Waris et al., 2021).
Environmental Impact and Toxicity
Studies have explored the environmental impact of cobalt, highlighting its role as a micronutrient at trace concentrations and its potential toxicity at higher concentrations. The interaction of cobalt with other heavy metals and its effect on microbial growth inhibition are areas of ongoing research, underscoring the complexity of its environmental behavior (Gikas, 2008).
Catalysis and Material Science
Cobalt-based materials are critical in catalysis, particularly in the Fischer-Tropsch synthesis for fuel production, due to their high activity and stability. Advances in understanding the effects of particle size, surface oxidation states, and bimetallic particles on cobalt-based catalysts have been significant, offering insights into the reaction mechanism and catalyst design (Qi et al., 2020).
Hazard and Risk Assessment
The health hazards posed by cobalt, including potential cardiomyopathy and vision or hearing impairment at high exposure levels, have been reviewed. The systemic toxicity of cobalt relates to its interactions with various receptors, ion channels, and biomolecules, pointing towards the need for careful monitoring and risk assessment in medical and occupational settings (Paustenbach et al., 2013).
Recovery and Recycling
The recovery of cobalt from zinc plant purification residue highlights the importance of recycling cobalt from metallurgical wastes. Understanding the mechanisms and efficiencies of different metallurgical processes for cobalt recovery is crucial for addressing supply risks and environmental concerns associated with cobalt usage (Huang et al., 2020).
Safety and Hazards
The safety data sheet according to 1907/2006/EC, Article 31, provides toxicological information about the compound . In case of skin contact, it is advised to immediately rinse with water. If swallowed and symptoms persist, consult a doctor .
Relevant Papers The compound is mentioned in the context of being a catalyst for high conversion, chain transfer polymerization of methyl methacrylate . More research is needed to fully understand its potential applications.
Propriétés
IUPAC Name |
cobalt(2+);(4E,6Z,11E,13Z)-2,2,9,9-tetrafluoro-5,6,12,13-tetramethyl-1,3,8,10-tetraoxa-4,7,11,14-tetraza-2,9-diboranuidacyclotetradeca-4,6,11,13-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12B2F4N4O4.Co/c1-5-6(2)16-20-10(13,14)22-18-8(4)7(3)17-21-9(11,12)19-15-5;/h1-4H3;/q-2;+2/b15-5-,16-6+,17-7+,18-8-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINFEBLKZZBOEG-ZHUWLJBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(ON=C(C(=NO[B-](ON=C(C(=NO1)C)C)(F)F)C)C)(F)F.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(O/N=C(\C(=N\O[B-](O/N=C(\C(=N\O1)\C)/C)(F)F)\C)/C)(F)F.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12B2CoF4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26220-72-4 | |
| Record name | Cobalt, [bis[μ-[[2,3-butanedione 2,3-di(oximato-κO)](2-)]]tetrafluorodiborato(2-)-κN,κN',κN'',κN''']-, (SP-4-1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3120298.png)
![4-fluoro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B3120305.png)

